5-Cycloheptyl-1,3-oxazolidin-2-one
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Overview
Description
5-Cycloheptyl-1,3-oxazolidin-2-one is a heterocyclic compound that features a five-membered oxazolidinone ring with a cycloheptyl substituent at the 5-position. This compound is part of the oxazolidinone class, which is known for its significant biological activity, particularly in the development of antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cycloheptyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol (HFIP) medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature .
Industrial Production Methods
Industrial production methods for oxazolidinones, including this compound, often involve the use of triazabicyclodecene catalysis for the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates . This method is favored due to its efficiency and high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Cycloheptyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine compounds, sodium hydride (NaH), and trimethylsilyl azide . Reaction conditions often involve room temperature or slightly elevated temperatures, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can exhibit enhanced biological activity and improved pharmacological properties .
Scientific Research Applications
5-Cycloheptyl-1,3-oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cycloheptyl-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the 50S subunit of the ribosome, preventing the formation of the initiation complex and subsequent protein elongation . This unique mechanism makes it effective against bacteria that have developed resistance to other antibiotics.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Cycloheptyl-1,3-oxazolidin-2-one include:
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone with promising clinical applications.
Uniqueness
This compound is unique due to its cycloheptyl substituent, which can influence its pharmacokinetic properties and biological activity. This structural feature may provide advantages in terms of stability, solubility, and interaction with biological targets compared to other oxazolidinones .
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
5-cycloheptyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H17NO2/c12-10-11-7-9(13-10)8-5-3-1-2-4-6-8/h8-9H,1-7H2,(H,11,12) |
InChI Key |
NRUQCACGXXZEDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2CNC(=O)O2 |
Origin of Product |
United States |
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